Ethyl arachidate

Beschreibung

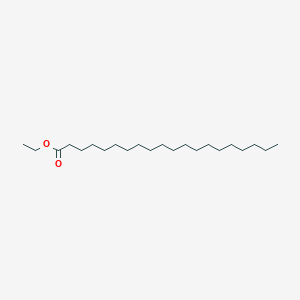

Structure

2D Structure

Eigenschaften

IUPAC Name |

ethyl icosanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H44O2/c1-3-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22(23)24-4-2/h3-21H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YBKSMWBLSBAFBQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCCCCC(=O)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H44O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50171335 | |

| Record name | Ethyl arachidate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50171335 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

340.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18281-05-5 | |

| Record name | Ethyl eicosanoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=18281-05-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl arachidate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018281055 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethyl arachidate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50171335 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ETHYL ARACHIDATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KKI20ZX76X | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Chemical and Physical Properties of Ethyl Arachidate

Ethyl arachidate (B1238690), also known as ethyl eicosanoate, is a long-chain fatty acid ethyl ester. It is the result of the formal condensation of the carboxyl group of arachidic acid (icosanoic acid) with the hydroxyl group of ethanol (B145695). nih.gov At room temperature, it exists as a white, solid, crystalline powder. chemicalbook.comtcichemicals.com

Below is a summary of its key chemical and physical properties.

| Property | Value |

| Molecular Formula | C₂₂H₄₄O₂ |

| Molecular Weight | 340.58 g/mol |

| CAS Number | 18281-05-5 |

| Melting Point | 41.0 to 45.0 °C tcichemicals.com |

| Boiling Point | 215 °C at 10 mmHg |

| Density | 0.8775 g/cm³ (estimate) |

| Solubility | Soluble in hot methanol; Insoluble in water chemicalbook.comguidechem.com |

| Appearance | White to almost white powder or crystal tcichemicals.com |

Interactive Data Table: Users can sort the table by clicking on the headers.

Synthesis and Purification

The primary method for synthesizing ethyl arachidate (B1238690) is through the esterification of arachidic acid with ethanol (B145695). echemi.com A classic laboratory synthesis involves reacting arachidic acid with pure ethanol in the presence of a catalyst, such as hydrogen chloride. rsc.org

Another established method starts from ethyl stearate (B1226849), which is converted to stearyl alcohol via a Bouveault-Blanc reduction. The alcohol is then converted to stearyl iodide, which is used in a malonic ester synthesis to add two carbon atoms, ultimately yielding arachidic acid. The arachidic acid is then esterified with ethanol to produce ethyl arachidate. This multi-step process was historically used to produce high-purity samples for physical property determination. rsc.org

Purification of the resulting this compound is typically achieved through recrystallization from a suitable solvent, such as alcohol, until a constant melting point is achieved, indicating a high degree of purity. rsc.org

Analytical Techniques

Several advanced analytical techniques are employed for the identification and quantification of ethyl arachidate (B1238690).

Gas Chromatography-Mass Spectrometry (GC-MS): This is a common and powerful technique for analyzing fatty acid esters. The compound is first vaporized and separated based on its boiling point and interactions with the chromatography column, and then fragmented and identified based on its mass-to-charge ratio. nist.gov The National Institute of Standards and Technology (NIST) maintains a reference mass spectrum for ethyl eicosanoate for this purpose. nist.gov

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This technique is particularly useful for analyzing biological samples. It separates compounds in a liquid phase before ionization and mass analysis. nih.gov Isotope dilution mass spectrometry, using a deuterated internal standard like Ethyl Arachate-d5, allows for highly accurate quantification by correcting for sample loss during preparation and analysis. vulcanchem.com

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹³C NMR spectroscopy provides detailed information about the carbon skeleton of the molecule, confirming its structure. nih.gov

Infrared (IR) Spectroscopy: IR spectroscopy can identify the functional groups present in the molecule, such as the characteristic ester carbonyl group peak. nih.gov

Analytical Methodologies in Ethyl Arachidate Research

Chromatographic Techniques for Analysis and Quantification

Chromatography is a fundamental tool for separating ethyl arachidate (B1238690) from complex mixtures, enabling its precise quantification and analysis.

Gas Chromatography (GC) and Gas Chromatography-Mass Spectrometry (GC-MS)

Gas chromatography (GC) is a cornerstone technique for the analysis of volatile compounds like fatty acid ethyl esters (FAEEs), including ethyl arachidate. nih.gov this compound is often used as a reference standard in GC analysis. acmechem.com The compound's purity is typically determined by GC, with standards often exceeding 95.0% or even 99%. tcichemicals.comsigmaaldrich.com

In practice, GC separates components of a mixture based on their boiling points and interactions with the stationary phase of the GC column. For instance, in the analysis of FAEEs from lipid extracts, this compound has been identified with a specific retention time. In one study, it eluted at 23.669 minutes, distinguishing it from other esters like oleic and linoleic acid esters. researchgate.net The International Olive Council provides a method for determining FAEEs in olive oils where individual esters are separated according to their carbon atom number. internationaloliveoil.org

When coupled with mass spectrometry (MS), GC-MS becomes a powerful tool not only for separation but also for definitive identification. The mass spectrometer fragments the eluted compounds and creates a unique mass spectrum, which acts as a chemical fingerprint. The NIST WebBook provides mass spectral data for this compound (under its synonym ethyl eicosanoate), which is essential for its identification in GC-MS analyses. nist.gov This technique has been applied to identify FAEEs in various samples, including human plasma and hair, to detect biomarkers of alcohol intake. nih.govnih.gov For example, a validated GC-MS method was developed for the determination of ethyl myristate, ethyl palmitate, ethyl oleate (B1233923), and ethyl stearate (B1226849) in hair samples. nih.gov

The general workflow for GC-MS analysis of FAEEs involves extraction from the sample matrix, followed by injection into the GC system. A typical instrument setup might include a nonpolar dimethylpolysiloxane column. nih.gov The operating conditions, such as the temperature program, are optimized to achieve good resolution of individual FAEE peaks. nih.gov

| Parameter | Description | Source |

|---|---|---|

| line_styleColumn | Typically a nonpolar capillary column, such as one coated with dimethylpolysiloxane. | nih.gov |

| device_thermostatInjector Temperature | Programmed to ensure efficient volatilization of the sample without degradation. A typical temperature is 250 °C. | ajer.org |

| thermostatOven Temperature Program | A gradient temperature program is used to separate esters with different boiling points. For example, starting at 50°C and ramping up to 280°C. | ajer.org |

| wavesCarrier Gas | An inert gas, commonly helium or hydrogen. | |

| track_changesDetector | A mass spectrometer operating in electron ionization (EI) mode is common. | ajer.org |

| analyticsIon Source Temperature | Maintained at a consistent temperature, for instance, 230 °C. | ajer.org |

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is another valuable technique for the analysis of lipids, including this compound. sigmaaldrich.com Unlike GC, HPLC separates compounds based on their partitioning between a liquid mobile phase and a solid stationary phase. This is particularly useful for less volatile or thermally sensitive compounds.

Reversed-phase HPLC (RP-HPLC) is a common mode used for lipid analysis, where a nonpolar stationary phase (like C8 or C18) is used with a polar mobile phase. mdpi.com This allows for the separation of fatty acid esters based on their hydrophobicity, which is influenced by their chain length and degree of unsaturation. mdpi.com While specific HPLC methods for this compound are less commonly detailed in readily available literature compared to GC, the principles of fatty acid ester separation by HPLC are well-established. For instance, a method for analyzing ethyl behenate, a similar long-chain fatty acid ethyl ester, uses an acetonitrile (B52724) and water mobile phase. sielc.com For mass spectrometry-compatible applications, volatile acids like formic acid are used instead of phosphoric acid. sielc.com

In some cases, derivatization is used to enhance the detection of fatty acids by HPLC, especially for trace analysis. jascoinc.com Although this compound itself is an ester, the underlying fatty acid (arachidic acid) could be derivatized to improve its visibility by UV or fluorescence detectors. jascoinc.com

Ultra-High Performance Liquid Chromatography-Mass Spectrometry (UHPLC-MS) in Lipidomics

The evolution of HPLC has led to Ultra-High Performance Liquid Chromatography (UHPLC), which utilizes smaller particle-sized columns to achieve higher resolution, faster analysis times, and greater sensitivity. When coupled with mass spectrometry (MS), UHPLC-MS has become a leading platform for comprehensive lipid analysis, a field known as lipidomics. fmach.it

Lipidomics studies aim to identify and quantify the entire lipid profile of a biological sample. nih.gov In this context, this compound can be one of many lipids identified. UHPLC-MS-based lipidomic analysis has been used to study changes in lipid profiles in various samples, such as chicken meat during storage. researchgate.net These analyses can identify hundreds of lipid molecules, including various fatty acid esters. researchgate.net

The UHPLC system, often using a reversed-phase column (e.g., C18), separates the complex lipid mixture before it enters the mass spectrometer. fmach.it The MS, frequently a high-resolution instrument like a Q-Exactive Orbitrap or a triple-quadrupole, provides sensitive and specific detection and identification of the lipids based on their mass-to-charge ratio and fragmentation patterns. fmach.itresearchgate.net The combination of retention time from the UHPLC and the mass spectral data from the MS allows for confident annotation of lipids like this compound within a complex biological matrix. nih.gov

Spectroscopic Techniques

Spectroscopy is used to elucidate the molecular structure of this compound by examining how the molecule interacts with electromagnetic radiation.

Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ¹H NMR, ¹³C NMR, HSQC, HMBC, COSY)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules, including this compound. It provides detailed information about the carbon-hydrogen framework of the molecule.

¹H NMR (Proton NMR) provides information about the different types of protons in the molecule and their neighboring atoms. Key signals for this compound would include a triplet for the terminal methyl group of the ethyl chain, a quartet for the methylene (B1212753) group of the ethyl chain adjacent to the ester oxygen, a triplet for the alpha-methylene group of the arachidic acid chain, and a large multiplet for the long chain of methylene groups.

¹³C NMR provides information about the different carbon atoms in the molecule. For this compound, distinct signals would appear for the carbonyl carbon of the ester, the methylene carbon of the ethyl group attached to the oxygen, the methyl carbon of the ethyl group, and the various carbons along the 20-carbon chain of the arachidic acid moiety.

2D NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are used to establish connectivity between atoms.

COSY shows correlations between protons that are coupled to each other (typically on adjacent carbons).

HSQC correlates protons with the carbons they are directly attached to.

HMBC shows correlations between protons and carbons that are two or three bonds away, which is crucial for piecing together the molecular structure, especially around the ester linkage and quaternary carbons.

While specific, detailed spectral assignments for this compound are found in specialized databases, the principles of NMR analysis of fatty acid esters are well-documented. magritek.comresearchgate.net For example, ¹H and ¹³C NMR analyses are standard for identifying the constituents and confirming the structure of esters in biodiesel. researchgate.net

Fourier Transform Infrared (FTIR) Spectroscopy

Fourier Transform Infrared (FTIR) spectroscopy is used to identify the functional groups present in a molecule. youtube.com An FTIR spectrum is generated by passing infrared radiation through a sample and measuring which wavelengths are absorbed. youtube.com

For this compound, the FTIR spectrum would show characteristic absorption bands that confirm its identity as a long-chain fatty acid ethyl ester. researchgate.net Key peaks include:

A strong, sharp peak around 1740 cm⁻¹ , which is characteristic of the C=O (carbonyl) stretching vibration of the ester group. openveterinaryjournal.com

Strong peaks in the region of 2850-2960 cm⁻¹ corresponding to the C-H stretching vibrations of the numerous methylene (CH₂) and methyl (CH₃) groups in the long alkyl chain.

A peak around 1170 cm⁻¹ associated with the C-O stretching vibration of the ester linkage.

FTIR is a rapid and non-destructive technique often used for quality control and to confirm the presence of the ester functional group in a sample. openveterinaryjournal.comjournaljocamr.com It can be used alongside GC-MS to characterize lipid extracts. researchgate.net

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group | Source |

|---|---|---|---|

| ~2921 & 2852 | C-H Asymmetric & Symmetric Stretch | Alkyl (CH₂, CH₃) | openveterinaryjournal.com |

| ~1743 | C=O Stretch | Ester Carbonyl | openveterinaryjournal.com |

| ~1170 | C-O Stretch | Ester | researchgate.net |

Mass Spectrometry (MS) Based Lipidomics

Mass spectrometry (MS) stands as a cornerstone technology in the field of lipidomics, providing powerful tools for the comprehensive analysis of lipids like this compound. nih.govmdpi.com MS-based approaches offer high sensitivity and specificity, enabling the detection and characterization of complex lipid mixtures from various biological samples. nih.govnih.gov The methodology involves ionizing lipid molecules and separating them based on their mass-to-charge (m/z) ratio, which allows for detailed structural elucidation and quantification. mdpi.com Different types of mass analyzers, such as triple quadrupole (QqQ), Quadrupole-Time of Flight (QTOF), Orbitrap, and Fourier transform ion cyclotron resonance (FT-ICR), are employed to achieve high resolution and accuracy, which is crucial for distinguishing between lipid species that may be isomeric or have similar masses. nih.govmdpi.com This technological prowess allows researchers to delve into the lipidome, identifying novel biomarkers and understanding the metabolic pathways involving specific lipid molecules. nih.gov

Targeted and Untargeted Lipidomics Approaches

In the study of this compound and related lipids, researchers primarily employ two distinct MS-based lipidomics strategies: targeted and untargeted analysis. creative-proteomics.comdovepress.com The choice between these approaches is dictated by the specific research goals. creative-proteomics.com

Untargeted Lipidomics: This is an exploratory, hypothesis-generating approach designed to comprehensively profile as many lipids as possible in a sample in an unbiased manner. nih.govcreative-proteomics.commdpi.com It is ideal for discovering novel or unexpected changes in lipid metabolism and for identifying potential biomarkers. mdpi.comdaltonbioanalytics.com By not predefining the lipids of interest, this method provides a broad snapshot of the entire lipidome, revealing shifts in various lipid classes simultaneously. nih.govcreative-proteomics.com Untargeted analysis often uses high-resolution mass spectrometry to detect thousands of lipid features, which are then identified and quantified. daltonbioanalytics.com

Targeted Lipidomics: This is a hypothesis-driven approach that focuses on the precise measurement and quantification of a predefined list of specific lipid species, such as this compound. nih.govcreative-proteomics.com Because the analysis is focused on known molecules, targeted methods offer superior sensitivity, accuracy, and specificity for quantification compared to untargeted approaches. nih.gov This strategy is frequently used to validate findings from untargeted studies or when the research is focused on specific metabolic pathways. nih.govcreative-proteomics.com

Often, an integrated strategy is employed, where untargeted lipidomics is first used to screen for significant changes across the lipidome, followed by targeted lipidomics to validate and accurately quantify these specific lipids of interest. creative-proteomics.comresearchgate.net

Identification and Quantification of Lipid Species

The precise identification and quantification of this compound in a sample are critical steps in lipidomics research. This is typically achieved by coupling a separation technique, such as gas chromatography (GC) or liquid chromatography (LC), with mass spectrometry. researchgate.netresearchgate.net

Gas Chromatography-Mass Spectrometry (GC-MS): This is a well-established method for analyzing fatty acid ethyl esters (FAEEs), including this compound. researchgate.netresearchgate.net In this technique, the sample is vaporized and separated based on the components' boiling points and interactions with the GC column. The separated compounds then enter the mass spectrometer for detection. researchgate.net The identification of this compound is confirmed by comparing its retention time (the time it takes to pass through the column) and its mass spectrum with those of a known analytical standard. researchgate.netmetasci.ca The mass spectrum provides a unique fragmentation pattern, or fingerprint, for the molecule. nist.gov For quantification, known amounts of an internal standard (often a stable isotope-labeled version of the analyte) are added to the sample, allowing for accurate measurement. creative-proteomics.comresearchgate.net

Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is another powerful platform for lipid analysis. nih.gov It is particularly useful for analyzing a wide range of lipid classes in a single run. nih.gov Techniques like Ultra-Performance Liquid Chromatography (UPLC) coupled with electrospray ionization (ESI) and tandem mass spectrometry (MS/MS) can separate and identify different fatty acid derivatives, even those with identical molecular weights, based on their distinct retention times and fragmentation patterns. nih.govnih.gov Methods such as selected reaction monitoring (SRM) and multiple reaction monitoring (MRM) are highly sensitive and specific quantitative techniques used in targeted LC-MS analysis. nih.gov

The table below summarizes common analytical techniques used for the identification and quantification of this compound.

| Analytical Technique | Principle | Application in this compound Analysis | References |

| GC-MS | Separates volatile compounds based on boiling point, followed by MS detection. | Identification based on retention time and mass spectrum comparison to standards. Quantitative analysis of FAEEs. | researchgate.net, researchgate.net, nist.gov |

| LC-MS/MS | Separates compounds based on polarity/hydrophobicity, followed by MS/MS detection. | High-throughput analysis, identification of isomers based on retention time, precise quantification using targeted methods like SRM/MRM. | nih.gov, nih.gov, nih.gov |

| HPLC-FLD/APCI-MS | Separation via HPLC with fluorescence detection (FLD) after derivatization, with MS for identification. | Highly sensitive quantification of fatty acids (like arachidic acid) after they are tagged with a fluorescent label. | capes.gov.br |

Data Analysis and Bioinformatics in Lipidomics

The comprehensive nature of lipidomics, especially untargeted approaches, generates vast and complex datasets that require specialized bioinformatics and statistical tools for interpretation. nih.govmdpi.com The goal is to convert raw MS data into biologically meaningful information. mdpi.comnumberanalytics.com The data analysis workflow generally involves several key stages:

Data Pre-processing: The raw data from the mass spectrometer undergoes several computational steps. These include noise reduction, peak picking (distinguishing true signals from background noise), and chromatographic alignment across different samples to correct for variations in retention time. nih.govmdpi.comnumberanalytics.com

Lipid Identification: The processed peaks, characterized by their m/z ratio and retention time, are matched against lipid databases or spectral libraries for identification. numberanalytics.com

Statistical Analysis: To identify significant changes in lipid levels between different experimental groups, various statistical methods are applied. Multivariate analyses, such as Principal Component Analysis (PCA) and Orthogonal Partial Least Squares-Discriminant Analysis (OPLS-DA), are used to visualize patterns and separate sample groups based on their lipid profiles. mdpi.com Univariate tests are then used to pinpoint specific lipids, like this compound, that are significantly different between groups. nih.gov

Data Visualization and Interpretation: The results are often visualized using tools like heatmaps, which display the abundance of lipids across samples, and volcano plots, which highlight lipids with both statistical significance and a large magnitude of change. numberanalytics.com Pathway analysis tools are then used to place the identified lipids into the context of known metabolic and signaling pathways, providing insights into their biological function. mdpi.comnumberanalytics.com

Several software packages are available to facilitate these complex analyses.

| Software Tool | Function | References |

| LipidSearch | Commercial software for lipid identification and quantification. | numberanalytics.com |

| LipidXplorer | Open-source software for lipid identification and quantification. | numberanalytics.com |

| MS-DIAL | Software for comprehensive lipidomics and metabolomics data analysis. | numberanalytics.com |

Sample Preparation and Extraction Methods for this compound Analysis

Proper sample preparation and lipid extraction are critical preliminary steps for the successful analysis of this compound, as the chosen method must efficiently isolate lipids from the sample matrix while minimizing degradation. The selection of the extraction technique and solvents depends on the sample type and the polarity of the target lipids. nih.gov

Solvent Extraction: This is the most common approach for isolating lipids.

Folch Method: A widely used technique that employs a chloroform/methanol solvent system to extract lipids from samples. mdpi.com

Hexane (B92381) Extraction: n-Hexane is a nonpolar solvent frequently used to extract lipids like FAEEs. mdpi.com It is often used in combination with other solvents like ethyl acetate (B1210297). cifor-icraf.org

Soxhlet Extraction: This is a continuous extraction method where the sample is repeatedly washed with a solvent (such as n-hexane, ethyl acetate, or ethanol). nih.gov It is considered a highly efficient technique for obtaining high yields of lipids from solid samples. nih.gov

Maceration: This involves soaking the sample in a solvent for a period to extract the desired compounds. nih.gov

Solid-Phase Extraction (SPE): This technique is used to clean up the sample and isolate specific lipid classes from the crude extract. For instance, a silica (B1680970) cartridge can be used to separate non-polar lipids like waxes and FAEEs from more polar compounds. ocl-journal.org The sample is loaded onto the cartridge, and different solvents are used to wash away impurities and then elute the target compounds. ocl-journal.org

Microwave-Assisted Extraction (MAE): This method uses microwave energy to heat the solvents and sample, which can accelerate the extraction of lipids from the matrix. nih.gov

Solid-Phase Microextraction (SPME): Often used after an initial extraction, SPME is a solvent-free technique that uses a coated fiber to adsorb and concentrate analytes, such as FAEEs, from the sample headspace or liquid phase before injection into the GC-MS. researchgate.netnih.gov

The table below outlines various extraction methods used for lipid analysis.

| Extraction Method | Description | Sample Type | References |

| Soxhlet Extraction | Continuous extraction with solvents like n-hexane or ethyl acetate. | Solid samples (e.g., nuts, seeds) | nih.gov |

| Folch Method | Liquid-liquid extraction using a chloroform/methanol mixture. | Tissues, biological fluids | mdpi.com |

| Solid-Phase Extraction (SPE) | Chromatographic separation using a solid sorbent to isolate lipid classes. | Oil extracts, biological fluids | ocl-journal.org |

| Microwave-Assisted Extraction (MAE) & SPME | MAE for initial extraction followed by SPME for concentration. | Skin surface lipids, tissues | nih.gov |

Exploring Novel Biological Functions and Molecular Targets

Recent studies have illuminated the potential of this compound beyond its established properties. A significant area of emerging research is its role in inflammation and pain management.

Isolated from Cameroonian propolis, this compound has demonstrated significant anti-inflammatory and analgesic properties in animal models. nih.gov Research has shown its effectiveness in reducing both acute and chronic inflammation. nih.govresearchgate.net In a study evaluating its effects, this compound exhibited substantial inhibition of carrageenan-induced paw edema and xylene-induced ear edema. nih.gov The compound also showed a reduction in cotton pellet-induced granuloma, a model for chronic inflammation. nih.gov Furthermore, it displayed central analgesic properties by increasing the pain threshold in the hot plate test in rats. nih.govresearchgate.net

The proposed mechanism for these effects involves the inhibition of inflammatory mediators. researchgate.net It is suggested that this compound may suppress the synthesis and release of substances like prostaglandins (B1171923) and histamine, potentially by inhibiting the cyclooxygenase (COX) pathway. researchgate.net These findings position this compound as a candidate for an alternative to nonsteroidal anti-inflammatory drugs (NSAIDs), warranting further exploration of its specific molecular targets within the inflammatory cascade. nih.gov

Integration of Omics Technologies (e.g., Lipidomics, Metabolomics, Proteomics)

The application of "omics" technologies is set to revolutionize our understanding of this compound's role in biological systems. These high-throughput methods allow for a comprehensive analysis of molecules, providing a more holistic view of cellular processes.

Lipidomics: As a fatty acid ester, this compound is a natural subject for lipidomics, the large-scale study of lipids. lipotype.com Lipidomics platforms, often employing gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS), can identify and quantify this compound within complex biological samples. mdpi.comresearchgate.netfrontiersin.org For instance, GC-MS analysis has been used to identify various fatty acid ethyl esters, including arachidic acid ester, in lipid extracts from microorganisms. researchgate.net These techniques are crucial for understanding how the presence and concentration of this compound and related lipids change in different physiological or pathological states. nih.gov The analysis of fatty acid profiles, including arachidic acid, in various tissues and biofluids helps in understanding metabolic perturbations and identifying potential biomarkers for diseases like multiple sclerosis. nih.govplos.org

Metabolomics: Metabolomics, the study of small molecules or metabolites, provides a snapshot of an organism's phenotype. plos.org this compound and its parent compound, arachidic acid, have been identified in metabolomic studies of various biological samples, including human serum and plant extracts. metabolomicsworkbench.orgresearchgate.netmetabolomicsworkbench.org For example, 1H NMR-based metabolomics has been used to profile the chemical constituents of Moringa oleifera seed extracts, identifying arachidic acid among other metabolites. researchgate.net Such studies help in correlating the metabolic profile of a sample with its biological activities, such as antioxidant capacity. researchgate.net

Proteomics: While direct proteomics studies focusing on this compound are less common, this technology can provide crucial insights into its mechanism of action. By analyzing changes in protein expression in response to this compound treatment, researchers can identify the proteins and pathways that are modulated by the compound. This can help in pinpointing its molecular targets and understanding its biological functions, such as its anti-inflammatory effects.

The integration of these omics technologies will be pivotal in building a comprehensive understanding of this compound's bioactivity and its interactions within complex biological networks.

Development of Advanced Therapeutic Strategies

The unique physicochemical properties of this compound make it a promising component in the development of advanced therapeutic strategies, particularly in drug delivery.

A groundbreaking area of research is the use of this compound in the formulation of nanoparticles for targeted cancer therapy. nih.govsigmaaldrich.com Specifically, it has been identified as a superior lipid component in creating terpolymer-lipid-hybrid nanoparticles (TPLNs) designed to deliver chemotherapy drugs across the blood-brain barrier (BBB) to treat glioblastoma multiforme (GBM), a highly aggressive brain tumor. nih.govutoronto.caresearchgate.net

In a study comparing five different lipids, this compound was found to provide the best nanoparticle properties, including:

Optimal particle size (around 103.8 ± 33.4 nm) nih.gov

Low polydispersity index (PDI) nih.gov

High encapsulation efficiency and drug loading nih.govresearchgate.net

Excellent colloidal stability nih.govresearchgate.net

The resulting doxorubicin-loaded TPLNs (DOX-TPLN) formulated with this compound demonstrated a nearly sevenfold higher efficacy against human glioblastoma cells in vitro compared to the free drug. nih.govresearchgate.net The success of these nanoparticles is attributed to their ability to cross the BBB, potentially through receptor-mediated pathways, and penetrate deep into the tumor tissue. nih.govutoronto.ca

The future of this compound in therapeutics lies in optimizing these drug delivery systems. nih.gov This includes fine-tuning the composition of nanoparticles to enhance stability, targeting, and bioavailability for various diseases, not just limited to CNS malignancies. researchgate.net Its established anti-inflammatory properties also suggest its potential use as a therapeutic agent itself, an avenue that is ripe for exploration. nih.gov

Biotechnological and Industrial Applications of this compound

Beyond the laboratory and clinic, this compound holds potential for various biotechnological and industrial applications, driven by a growing demand for bio-based and sustainable products. snsinsider.com

Current and Emerging Industrial Uses:

Cosmetics and Personal Care: this compound is already used as an emollient, thickening agent, and emulsifier in creams and lotions. ontosight.aichemimpex.com

Food Industry: It serves as a food additive, flavoring agent, and a carrier for fat-soluble vitamins. ontosight.aichemimpex.com

Pharmaceuticals: It is used as an excipient and solvent to improve the solubility and bioavailability of active pharmaceutical ingredients. snsinsider.comchemimpex.com

Research Tool: It is utilized as a reference standard in gas chromatography for medical and chemical research. acmechem.com

Future Biotechnological and Industrial Prospects:

Biodegradable Materials: There is growing interest in using fatty acid esters like this compound in the development of biodegradable plastics and lubricants, offering an eco-friendly alternative to petroleum-based products. chemimpex.comcremeroleo.de

Biofuel Production: While its high melting point presents challenges compared to shorter-chain fatty acid esters, its potential as a component in biofuel formulations continues to be an area of interest. google.com

Biotechnological Production: Research into the microbial production of fatty acids and their derivatives opens up possibilities for the sustainable synthesis of this compound. researchgate.net Fungi such as Mortierella alpina are known to produce arachidonic acid, which can be converted to its ethyl ester. google.com Metabolic engineering of yeasts and other microorganisms could be harnessed to produce this compound directly from renewable feedstocks. researchgate.net

The versatility of this compound, from its role in advanced drug delivery to its potential in green chemistry, underscores its importance as a compound with a promising future in a wide array of scientific and industrial fields.

Applications in Scientific Research

Enzymatic Synthesis of this compound

Enzymatic routes to this compound primarily utilize lipases (EC 3.1.1.3), which are versatile biocatalysts capable of catalyzing esterification and transesterification reactions. scialert.net These enzymes can perform these synthesis reactions in non-aqueous or solvent-free environments. encyclopedia.pub The use of lipases offers high selectivity under mild reaction conditions, minimizing the formation of byproducts. psu.edu

The synthesis of fatty acid ethyl esters (FAEEs), including this compound, is commonly achieved through two main lipase-catalyzed reactions: esterification and transesterification. researchgate.net Esterification involves the reaction of a free fatty acid (arachidic acid) with ethanol. nih.gov Transesterification, also known as alcoholysis, involves the reaction of a triglyceride or another ester (like mthis compound or a natural oil containing arachidonic acid triglycerides) with ethanol to produce this compound and glycerol (B35011) or another alcohol as a byproduct. redalyc.orgunifap.br Lipases are effective catalysts for both processes, which are central to producing high-value esters from various feedstocks. psu.eduresearchgate.net

The efficiency of lipase-catalyzed synthesis of fatty acid ethyl esters is highly dependent on the optimization of several reaction parameters. Key variables include enzyme concentration, temperature, reaction time, and the solvent system used.

Enzyme Concentration: The amount of lipase (B570770) directly influences the reaction rate. Studies on the esterification of palm oil fatty acid distillate (PFAD) found that with Novozym 435, high conversions (86.7%) were achieved with as little as 0.5 wt.% of the enzyme. nih.gov For other lipases, like Lipozyme RM-IM, conversion increased with enzyme amount up to 6 wt.%. nih.gov Generally, an optimal enzyme load exists beyond which the increase in conversion becomes insignificant. orientjchem.org

Temperature: Temperature affects both enzyme activity and reaction equilibrium. For the synthesis of fatty hydroxamic acids, a similar lipase-catalyzed reaction, the optimal temperature was found to be 40°C. orientjchem.org In the glycerolysis of fish oil using Novozym 435, the highest yield of diacylglycerols was achieved at 65°C. csic.es However, for the ethanolysis of soybean oil, an optimal temperature of 26°C was identified. nih.gov

Time: Reaction time is a critical factor for reaching maximum yield. In the synthesis of omega-3 ethyl esters from monkfish liver oil, yields for both transesterification and esterification reactions increased with time, with optimal results observed at 72 hours. researchgate.net For the esterification of PFAD, a 93% conversion was achieved in just 2.5 hours. nih.gov

Solvent Systems: While many reactions are performed in solvent-free systems to create a greener process, organic solvents can be used to improve substrate solubility and reduce mass transfer limitations. psu.edunih.gov Solvents like n-hexane are commonly used. redalyc.orgnih.gov In some cases, the choice of solvent is critical; for instance, ether solvents are chosen to suppress acyl migration in the synthesis of structured triacylglycerides. dss.go.th

The following table summarizes optimized conditions found in various studies for lipase-catalyzed ester synthesis.

| Parameter | Optimal Condition | System/Reaction | Source |

| Temperature | 26°C | Ethanolysis of soybean oil | nih.gov |

| 60°C | Esterification of PFAD with ethanol | nih.gov | |

| 65°C | Glycerolysis of fish oil | csic.es | |

| Enzyme Content | 0.5 - 1.0 wt.% (Novozym 435) | Esterification of PFAD | nih.gov |

| 6 wt.% (Lipozyme RM-IM) | Esterification of PFAD | nih.gov | |

| 25% (relation to oil weight) | Ethanolysis of soybean oil | nih.gov | |

| Substrate Ratio | 7.5:1 (ethanol/oil) | Ethanolysis of soybean oil | nih.gov |

| Reaction Time | 2.5 hours | Esterification of PFAD with ethanol | nih.gov |

| 12 hours | Ethanolysis of soybean oil | nih.gov | |

| 72 hours | Transesterification of monkfish liver oil | researchgate.net |

The choice of lipase is crucial as it determines the efficiency and selectivity of the synthesis. Different microbial lipases exhibit varied performance in producing ethyl esters.

Novozym 435 (immobilized Candida antarctica lipase B): This commercial biocatalyst is widely recognized for its high efficiency and stability. In a study comparing biocatalysts for the synthesis of omega-3 ethyl esters, Novozym 435 showed the highest yield in both one-step transesterification (63% after 72h) and the esterification step of a two-step process (85% after 72h). researchgate.netmdpi.com Its effectiveness in esterification reactions is well-documented, often requiring lower enzyme concentrations than other lipases. nih.gov

Rhizopus oryzae lipase: This lipase also demonstrates good catalytic activity. In the same comparative study, resting cells of R. oryzae achieved a 61% yield in the one-step transesterification and 65% in the esterification step after 72 hours. researchgate.netmdpi.com R. oryzae lipase is noted for its 1,3-specificity and stability in organic media. encyclopedia.pub Some studies have also highlighted its selectivity towards certain fatty acids, for instance, showing discrimination in the esterification of different polyunsaturated fatty acids. mdpi.com

Aspergillus flavus lipase: Compared to Novozym 435 and R. oryzae, A. flavus lipase generally shows lower yields in ethyl ester synthesis. For the transesterification of monkfish liver oil, it produced a 46% yield, and in the esterification step, the yield was 41% after 72 hours. researchgate.netmdpi.com Therefore, it was considered a less viable alternative to the commercial enzyme for this specific application. researchgate.net

The table below presents a comparison of yields for different lipases in the synthesis of ethyl esters from monkfish liver oil. researchgate.netmdpi.com

| Biocatalyst | One-Step Transesterification Yield (72h) | Two-Step Esterification Yield (72h) |

| Novozym 435 | 63% | 85% |

| Rhizopus oryzae | 61% | 65% |

| Aspergillus flavus | 46% | 41% |

Immobilization is a key strategy to enhance lipase stability, activity, and reusability, which is crucial for cost-effective industrial applications. redalyc.orgresearchgate.net The process involves attaching the enzyme to or entrapping it within an insoluble support material. researchgate.net

Immobilization can improve the enzyme's performance in organic media and facilitate its easy separation from the reaction product. researchgate.netmdpi.com Novozym 435, for example, is a commercially available lipase from Candida antarctica B immobilized on a macroporous acrylic resin, a technique that enhances its stability and utility in ester synthesis. unifap.brmdpi.com Other supports include:

Polymeric Supports: Lipases can be entrapped in various polymers. For instance, resting cells of Aspergillus flavus have been entrapped in polymeric acrylates via in situ polymerization to improve their lipase activity for the synthesis of ethyl laurate. rsc.org

Adsorption on Solid Carriers: Lipases can be immobilized by physical adsorption onto various carriers. Materials like Celite, an acid-washed diatomaceous earth, have been used to immobilize Rhizomucor miehei lipase. dss.go.th Other supports tested for various lipases include Lewatit®, Purolite®, and Sepharose-based resins, which can significantly enhance enzyme activity and performance in ethyl ester synthesis. nih.gov

Physical Aggregation and Compression: A method involving the formation of hydrated lipase aggregates, which have a paste-like consistency, has been developed. These aggregates can then be immobilized by physical compression onto nonwoven fabrics like polypropylene, creating a stable bioreactor system. researchgate.net

The immobilization technique can also influence the enzyme's catalytic properties, sometimes leading to a significant increase in activity, known as interfacial activation, which occurs when the lipase adopts a more active conformation upon binding to a hydrophobic support. researchgate.net

The enzymatic synthesis of this compound from an oil source can be performed through either a one-step or a two-step process. mdpi.com

One-Step Process: This method involves the direct transesterification of the triglyceride-containing oil with ethanol to produce fatty acid ethyl esters and glycerol. researchgate.netmdpi.com It is a simpler process but can be limited by equilibrium constraints and the presence of glycerol, which can complicate product separation.

A study directly comparing these two pathways for producing ethyl esters from monkfish liver oil found that the two-step process, particularly with Novozym 435 as the catalyst in the esterification stage, resulted in a higher final product yield (85%) compared to the one-step transesterification (63%). researchgate.netmdpi.com

Lipase-Catalyzed Transesterification and Esterification Reactions

Chemical Synthesis Approaches for this compound

Beyond enzymatic methods, this compound can be produced through traditional chemical synthesis. The most common method is Fischer-Speier esterification. This process involves reacting arachidic acid with an excess of ethanol in the presence of a strong acid catalyst, such as sulfuric acid or hydrochloric acid. nih.gov

The reaction is typically carried out under reflux conditions to drive the equilibrium towards the formation of the ester. nih.gov A variation of this method involves using a rectification tower to continuously remove the water formed during the reaction, which further shifts the equilibrium and can lead to very high product yields (up to 98% in the synthesis of ethyl gallate). google.com Another approach is to use an acyl acceptor like diethyl carbonate instead of ethanol. researchgate.net While effective, chemical synthesis often requires higher temperatures and corrosive catalysts compared to enzymatic routes, and may lack the high specificity of biocatalysis. psu.edu

Esterification of Arachidic Acid with Ethanol

The most direct route to synthesizing this compound is through the Fischer esterification of arachidic acid with ethanol. This reversible reaction is typically catalyzed by a strong acid, such as sulfuric acid, to achieve viable reaction rates and yields. ontosight.aithegoodscentscompany.com The process involves heating a mixture of arachidic acid and an excess of ethanol in the presence of the catalyst. thegoodscentscompany.com The use of excess ethanol helps to shift the reaction equilibrium towards the formation of the ethyl ester product.

To enhance the efficiency of esterification, process modifications such as the continuous removal of water, a byproduct of the reaction, can be employed. ontosight.aithegoodscentscompany.com For instance, a semi-batch bubble reactor where superheated ethanol vapor is bubbled through the liquid fatty acid has been shown to be effective. ontosight.ai This setup not only facilitates the reaction but also continuously removes the water formed, driving the reaction to completion. ontosight.ai In one study, this method achieved 95% conversion of oleic acid in approximately 40 minutes at 150°C. ontosight.ai Another approach involves using a Dean-Stark apparatus to physically separate the water as it is formed, which significantly increased the conversion rate of oleic acid to ethyl oleate (B1233923) from 54.96% to 98.78%. thegoodscentscompany.com

Alternative catalysts to mineral acids have also been explored. Solid acid catalysts, such as montmorillonite-based clays (B1170129) (KSF, KSF/0, KP10, and K10), have been used for the esterification of various fatty acids with ethanol. fishersci.at These catalysts offer the advantage of being easily separable from the reaction mixture. In studies with stearic acid, a total conversion was achieved after 240 minutes at 150°C using a KSF/0 clay catalyst, which demonstrated the highest acidity among those tested. fishersci.at

Table 1: Research Findings on Esterification of Fatty Acids with Ethanol

| Fatty Acid | Catalyst | Temperature (°C) | Molar Ratio (Ethanol:Acid) | Time | Conversion/Yield | Source |

| Oleic Acid | Sulfuric Acid | 150 | Superheated Vapor | 40 min | 95% | ontosight.ai |

| Oleic Acid | Sulfuric Acid | 90 | 9:1 | 10 hours | 98.78% (with Dean-Stark) | thegoodscentscompany.com |

| Stearic Acid | KSF/0 Clay | 150 | - | 240 min | Total Conversion | fishersci.at |

| Arachis Hypogaea Oil (FFA) | Sulfuric Acid | 60 | 6:1 (Ethanol:Oil) | 1 hour | FFA reduced to 0.86% | wikipedia.org |

Transesterification Reactions for this compound Production

Transesterification, or alcoholysis, is another major pathway for producing this compound, commonly employed in the synthesis of biodiesel. fishersci.ca This process involves the reaction of a triglyceride (an ester of glycerol and three fatty acids) with an alcohol, such as ethanol, to produce fatty acid ethyl esters and glycerol as a byproduct. fishersci.casigmaaldrich.com If the source oil contains arachidonic acid in its triglyceride structure, such as peanut oil (Arachis hypogaea), this compound will be among the products. wikipedia.orgnih.gov

The reaction is typically catalyzed by an alkali or acid catalyst. fishersci.ca For feedstocks with a high content of free fatty acids (FFA), a two-step process is often adopted to prevent soap formation, which can occur with alkali catalysts. wikipedia.org

Acid-catalyzed esterification: The first step is an acid-catalyzed pretreatment to convert the FFAs into ethyl esters. For example, using 1% w/w sulfuric acid at 60°C can reduce the FFA content significantly. wikipedia.org

Alkali-catalyzed transesterification: The pre-treated oil is then subjected to transesterification with an alkali catalyst to convert the triglycerides. wikipedia.org

Key variables that influence the yield of ethyl esters in transesterification include the molar ratio of alcohol to oil, reaction temperature, catalyst type and concentration, and reaction time. fishersci.ca An excess of ethanol is used to drive the reaction towards the products. fishersci.ca Research on biodiesel production from Arachis Hypogaea oil found that optimal conditions for the transesterification step were a 9:1 ethanol-to-oil molar ratio, 1% w/w catalyst, a reaction time of 90 minutes, and a temperature of 70°C, resulting in a maximum yield of 95.49% for Arachis Hypogaea Ethyl Ester (AHEE). wikipedia.org

More advanced methods like supercritical transesterification using ethanol and a co-solvent like hexane (B92381) have also been investigated. sigmaaldrich.com This approach can intensify the reaction, allowing for high yields in shorter timeframes. sigmaaldrich.com

Sustainable and Green Chemistry Approaches in this compound Synthesis

In recent years, there has been a significant shift towards developing more sustainable and "green" methods for chemical synthesis, and the production of this compound is no exception. fishersci.ca These approaches primarily focus on the use of biocatalysts, such as enzymes, which operate under milder conditions and can reduce environmental impact. fishersci.benih.gov

Enzymatic esterification and transesterification are catalyzed by lipases. fishersci.benih.gov Lipases can directly convert fatty acids or triglycerides to ethyl esters without the need for harsh acid or alkali catalysts, and the reactions are performed at lower temperatures (typically 30-70°C). nih.govfishersci.ca This prevents the degradation of sensitive compounds and reduces energy consumption. uni.lu

A widely used and effective biocatalyst is Novozym 435, an immobilized form of lipase B from Candida antarctica. fishersci.befishersci.ca Studies have demonstrated its high efficiency. For example, in the synthesis of fatty acid ethyl esters from camellia oil soapstocks and diethyl carbonate (a green ethylating agent), a yield of 98.4% was achieved in a solvent-free system using 5% Novozym 435 at 50°C for 24 hours. nih.gov Similarly, enzymatic esterification of free fatty acids from monkfish liver oil using Novozym 435 yielded 85% ethyl esters. fishersci.be

Other biocatalysts, including low-cost preparations from microorganisms like Yarrowia lipolytica, have also shown promise. lipidmaps.org A solid enzymatic preparation from this yeast achieved over 85% conversion of oleic acid with ethanol after 24 hours at 30°C. lipidmaps.org The development of these biocatalytic systems, especially those that operate in solvent-free media, represents a significant advancement in the sustainable production of fatty acid esters like this compound. fishersci.benih.gov

Table 2: Research Findings on Sustainable Synthesis of Fatty Acid Ethyl Esters

| Reaction Type | Biocatalyst | Substrate | Temperature (°C) | Time (h) | Yield | Source |

| Transesterification | Novozym 435 | Camellia Oil Soapstocks & Diethyl Carbonate | 50 | 24 | 98.4% | nih.gov |

| Esterification | Novozym 435 | Monkfish Liver Oil FFAs | - | - | 85% | fishersci.be |

| Transesterification | Novozym 435 | Monkfish Liver Oil | - | 72 | 63% | fishersci.be |

| Esterification | Yarrowia lipolytica SEP | Oleic Acid | 30 | 24 | >85% | lipidmaps.org |

| Transesterification | Novozym 435 | ARA-rich EE & PtdCho | 55 | 24 | 24.02% incorporation | fishersci.ca |

Role in Drug Delivery Systems Research

In the quest for more effective therapeutic strategies, researchers are increasingly turning to novel drug delivery systems that can transport pharmacological agents directly to disease sites, enhancing efficacy while minimizing systemic toxicity. This compound has emerged as a key excipient in this area, primarily for its role as a solid lipid component in nanoparticle formulations. chemimpex.com Its utility is particularly prominent in the development of polymer-lipid hybrid nanoparticles.

Polymer-lipid hybrid nanoparticles (PLNs), and a specific variant, terpolymer-lipid-hybrid nanoparticles (TPLNs), are advanced core-shell nanostructures. They combine the structural integrity and stability of polymeric nanoparticles with the biocompatibility and biomimetic advantages of liposomes. researchgate.net These systems typically consist of a polymer core that encapsulates a drug, surrounded by a lipid layer. The choice of lipid is critical as it profoundly influences the nanoparticle's stability, drug release profile, and its interactions with biological systems. utoronto.ca

In this context, this compound has been identified as a superior lipid component in the formulation of TPLNs for delivering anticancer drugs. researchgate.netnih.gov Research comparing various lipids demonstrated that this compound conferred the most desirable characteristics to the nanoparticles for specific therapeutic applications. utoronto.caresearchgate.net

A primary challenge in nanoparticle-based drug delivery is the efficient encapsulation of the therapeutic agent. High encapsulation efficiency (EE) and drug loading (DL) capacity are essential for delivering a therapeutically relevant concentration of a drug to the target site.

Studies have shown that TPLNs formulated with this compound exhibit excellent EE and DL for the anticancer drug doxorubicin (B1662922) (DOX). nih.govresearchgate.net In comparative studies where different lipids were screened, this compound-based TPLNs consistently demonstrated high performance in retaining the drug within the nanoparticle matrix. utoronto.ca The solid nature of this compound at body temperature contributes to a stable monolithic matrix system, which effectively entraps the drug, preventing premature release. utoronto.ca

Table 1: Drug Loading and Encapsulation Efficiency of Doxorubicin-Loaded TPLNs with Various Lipids Data extracted from studies on U87-MG-RED-FLuc glioblastoma cells. utoronto.caresearchgate.net

| Lipid Component | Drug Loading Content (%) | Encapsulation Efficiency (%) |

| This compound (EA) | ~7.5 | ~85 |

| Myristic acid (MA) | ~6.0 | ~70 |

| Stearic acid (SA) | ~5.5 | ~65 |

| Ethyl myristate (EM) | ~4.0 | ~50 |

| Glycerol monostearate (GM) | ~2.5 | ~30 |

The in vivo fate and effectiveness of nanoparticles are heavily dependent on their colloidal properties, including particle size, polydispersity index (PDI), and zeta potential. Ideal nanoparticles for intravenous drug delivery should have a specific size range to avoid rapid clearance, a low PDI indicating a uniform size distribution, and a suitable zeta potential to ensure colloidal stability.

Research has highlighted the crucial role of this compound in achieving these optimal properties. When screened against other lipids like myristic acid, stearic acid, ethyl myristate, and glycerol monostearate, this compound was found to produce TPLNs with superior colloidal characteristics. utoronto.ca Optimized this compound-based TPLNs exhibited a particle size of approximately 103.8 ± 33.4 nm and a PDI of 0.208 ± 0.02, which are favorable for systemic circulation and tumor accumulation. researchgate.netnih.govresearchgate.net Furthermore, these nanoparticles demonstrated greater colloidal stability over 24 hours in storage compared to nanoparticles made with several other lipids, which showed tendencies to aggregate or degrade. utoronto.ca The negative zeta potential observed in these TPLNs also contributes to their stability by preventing aggregation due to electrostatic repulsion. frontiersin.org

Table 2: Colloidal Properties of Doxorubicin-Loaded TPLNs with Different Lipids (at time 0) Data from comparative screening studies. utoronto.caresearchgate.net

| Lipid Component | Particle Size (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) |

| This compound (EA) | 116 ± 14 | ~0.40 | ~ -32 |

| Myristic acid (MA) | 131 ± 37 | ~0.52 | ~ -35 |

| Stearic acid (SA) | 331 ± 28 | ~0.45 | ~ -30 |

| Ethyl myristate (EM) | 119 ± 5 | ~0.23 | ~ -28 |

| Glycerol monostearate (GM) | 36 ± 13 | ~0.48 | ~ -25 |

One of the most significant challenges in treating central nervous system (CNS) diseases, such as glioblastoma, is the formidable blood-brain barrier (BBB). utoronto.ca The BBB is a highly selective barrier that prevents most therapeutic agents from reaching the brain. utoronto.ca Nanoparticle systems offer a promising strategy to overcome this barrier.

This compound-based TPLNs have been specifically investigated for their ability to deliver drugs across the BBB. nih.govsigmaaldrich.com The mechanism is believed to involve the nanoparticle's surface properties, which can recruit apolipoproteins like Apolipoprotein E from the bloodstream. researchgate.netfrontiersin.org This interaction facilitates transport across the endothelial cells of the BBB via low-density lipoprotein receptor (LDLR)-mediated transcytosis, a natural transport pathway into the brain. utoronto.caresearchgate.net This targeted delivery mechanism was demonstrated in studies showing significant accumulation of the nanoparticles in an in vivo brain tumor model. utoronto.caresearchgate.net

After crossing the BBB and reaching the tumor site, the nanoparticles must be efficiently taken up by cancer cells to release their drug payload. Studies on this compound-based TPLNs have investigated these cellular uptake mechanisms, primarily using human glioblastoma (GBM) cell lines like U87-MG. nih.govresearchgate.netscholaris.ca

Research indicates that the interaction with the low-density lipoprotein receptor (LDLR), which is often overexpressed on glioblastoma cells, is key to their cellular uptake. utoronto.caresearchgate.net This receptor-mediated endocytosis allows for efficient internalization of the nanoparticles. Flow cytometry studies using fluorescently labeled, this compound-containing TPLNs confirmed a significant uptake into glioblastoma cells compared to controls. scholaris.ca Further investigation suggests that clathrin- and caveolin-dependent endocytosis pathways are involved in the cellular entry of these nanoparticles. researchgate.net

The culmination of these favorable properties makes this compound a valuable component in nanoparticles designed for anticancer drug delivery. Its primary application in the researched literature is the delivery of doxorubicin (DOX) to glioblastoma multiforme (GBM), a particularly aggressive and difficult-to-treat brain tumor. researchgate.netfrontiersin.org

In vitro studies have demonstrated that DOX-loaded TPLNs formulated with this compound are significantly more effective at killing glioblastoma cells than the free drug. researchgate.netnih.gov The half-maximal inhibitory concentration (IC50) for the this compound-based DOX-TPLNs was found to be approximately sevenfold lower than that of free DOX in U87-MG-RED-FLuc cells, indicating substantially higher potency. nih.govresearchgate.net This enhanced efficacy is attributed to the combination of improved nanoparticle stability, BBB penetration, and efficient cellular uptake and drug release at the tumor site, all properties to which this compound contributes significantly. utoronto.caresearchgate.netresearchgate.net

Applications in Anticancer Drug Delivery Research

Investigations into Bioactivity and Pharmacological Effects

Beyond its role as a formulation component, this compound has been investigated for its own potential bioactivity and pharmacological effects.

This compound, isolated from the propolis of Tala-Mokolo, Cameroon, has demonstrated both acute and chronic anti-inflammatory properties in rat models. thegoodscentscompany.comtcichemicals.comfishersci.caresearchgate.netresearchgate.net In a study evaluating its effects on carrageenan-induced paw edema and xylene-induced ear edema, oral administration of this compound produced significant inhibition of inflammation. tcichemicals.comfishersci.ca At a dose of 50.0 mg/kg, it caused a 62.5% inhibition of paw edema and a 54.5% inhibition of ear edema. tcichemicals.comfishersci.ca Furthermore, in a cotton pellet-induced granuloma model, which represents the proliferative phase of inflammation, this compound showed a 47.4% inhibition at the same dose. tcichemicals.comfishersci.ca

The proposed mechanism for its anti-inflammatory action involves the inhibition of inflammatory mediators such as histamine, serotonin, bradykinin, and prostaglandins (B1171923). thegoodscentscompany.comresearchgate.net It is suggested that this compound may act by inhibiting the cyclooxygenase (COX) and/or lipoxygenase (LOX) pathways, which are key enzymatic pathways in the synthesis of these mediators. tcichemicals.com As a saturated fatty acid with the same carbon number (C20) as the pro-inflammatory arachidonic acid, it is hypothesized that this compound may act as a competitive inhibitor of these enzymes, similar to nonsteroidal anti-inflammatory drugs (NSAIDs). tcichemicals.com

In addition to its anti-inflammatory effects, this compound has also been shown to possess central analgesic properties. thegoodscentscompany.comtcichemicals.comfishersci.ca In the hot plate test in rats, a model for centrally mediated pain, oral administration of this compound significantly increased the mean latency time to the pain response. tcichemicals.comfishersci.ca This effect was comparable to that of morphine, a standard opioid analgesic, suggesting that this compound may act by inhibiting the sensation of pain at the central nervous system level. tcichemicals.com

The analgesic effect of this compound is thought to be linked to its anti-inflammatory mechanism, specifically the inhibition of prostaglandin (B15479496) synthesis through the COX pathway. tcichemicals.com Prostaglandins are known to sensitize nociceptors, and their inhibition can lead to a reduction in pain perception. The research suggests that this compound's ability to modulate pain justifies the traditional use of propolis for pain treatment. tcichemicals.comfishersci.ca

The antioxidant potential of this compound is an area of emerging research, primarily through studies of natural products where it is a constituent. Propolis, from which this compound has been isolated, is known to have antioxidant properties, which are generally attributed to its high content of flavonoids and phenolic acids. thegoodscentscompany.comresearchgate.net These compounds are effective scavengers of free radicals. researchgate.net

This compound, as a fatty acid ethyl ester (FAEE), is implicated in lipid metabolism and homeostasis, particularly in the context of ethanol consumption. FAEEs are non-oxidative metabolites of ethanol and their presence in tissues can serve as a marker for alcohol intake. nih.gov

Research on human brain tissue from alcohol-intoxicated individuals has revealed that ethyl arachidonate (B1239269) (the ethyl ester of arachidonic acid, a related C20 fatty acid) is the predominant FAEE species. nih.gov This suggests a preferential synthesis of certain FAEEs in the brain. The study also noted that while the precursor linoleate (B1235992) was a poor substrate for FAEE synthesis, its derivative arachidonate was enriched, hinting at a link between FAEE synthesis and the desaturation and elongation of fatty acids. nih.gov

While these findings are for ethyl arachidonate, they open avenues for investigating the role of other FAEEs, including this compound, in brain lipid metabolism. Furthermore, research on other fatty acid ethyl esters, such as ethyl icosapentate, has shown effects on lipid accumulation in skeletal muscle and insulin (B600854) resistance, suggesting that different FAEEs may have distinct roles in metabolic regulation. researchgate.net The potential for this compound to be incorporated into drug formulations to aid in the solubility and bioavailability of active pharmaceutical ingredients also points to its relevance in metabolic research. netascientific.comchemimpex.com However, more direct studies are required to fully understand the specific role of this compound in metabolic and lipid homeostasis.

Studies on Intestinal Epithelial Barrier Function and Oxidative Stress

The integrity of the intestinal epithelial barrier is crucial for preventing the passage of harmful substances from the gut into the bloodstream. Dysfunction of this barrier is implicated in various intestinal diseases, including inflammatory bowel disease (IBD). nih.gov Research has shown that fatty acid ethyl esters (FAEEs), the class of molecules to which this compound belongs, can induce intestinal epithelial barrier dysfunction. nih.govresearchgate.net

A study using a three-dimensional Caco-2 cell culture model, which mimics the intestinal epithelium, investigated the effects of FAEEs such as ethyl oleate and ethyl palmitate. nih.govresearchgate.net The findings revealed that these FAEEs dose-dependently increased the permeability of the epithelial layer. nih.gov This increase in permeability was associated with the disruption and decreased protein levels of key tight junction proteins, ZO-1 and occludin, which are essential for maintaining barrier integrity. nih.govresearchgate.net

Furthermore, the study linked this barrier dysfunction to a reactive oxygen species (ROS)-dependent mechanism. nih.govresearchgate.net The exposure to FAEEs led to an increase in intracellular oxidative stress without compromising cell viability. nih.gov The detrimental effects of the FAEEs on the intestinal barrier could be partially mitigated by pre-treatment with the antioxidant resveratrol, supporting the role of oxidative stress in the observed dysfunction. nih.govresearchgate.net Oxidative stress is recognized as an imbalance between oxidants and antioxidants that can lead to cellular damage. researchgate.net It can trigger the release and metabolism of arachidonic acid, a process involved in inflammatory responses. researchgate.netbalsinde.org While these studies did not specifically test this compound, as a member of the FAEE family, it is plausible that it could exert similar effects on intestinal epithelial barrier function and oxidative stress.

This compound in Natural Product Research

Isolation and Characterization from Biological Sources (e.g., propolis, plant extracts)

This compound has been identified and isolated from several natural sources, most notably propolis and various plant extracts. Propolis, a resinous mixture produced by honeybees from plant materials, is a well-documented source. researchgate.netresearchgate.netnih.govscispace.com

Researchers successfully isolated this compound, also referred to as arachic acid ethyl ester (AAEE), from an ethanolic extract of propolis collected in the Tala-Mokolo region of Cameroon. researchgate.netnih.govscispace.com The isolation process involved chromatographic techniques, and the compound's structure was confirmed using nuclear magnetic resonance (NMR) spectroscopy, including 1H-1H correlated spectroscopy. researchgate.netnih.govscispace.com

Beyond propolis, this compound has been isolated from plant extracts. It was identified as a constituent in the ethyl acetate (B1210297) stem bark extract of Spondias mombin, a flowering plant. medcraveonline.comresearchgate.net The isolation from Spondias mombin involved partitioning the crude extract with various solvents, followed by fractionation using column chromatography. medcraveonline.comresearchgate.net The final identification of the compound was achieved through Gas Chromatography-Mass Spectrometry (GC-MS) analysis. medcraveonline.comresearchgate.net Additionally, a process using urea (B33335) inclusion has been developed to separate fatty acid esters, including this compound, from the oil of Acer truncatum. chemicalpapers.com

Table 1: Isolation of this compound from Natural Sources

| Natural Source | Part/Type Used | Location/Solvent | Isolation/Characterization Methods | Reference(s) |

|---|---|---|---|---|

| Propolis | Beehive resin | Tala-Mokolo, Cameroon | Ethanol extraction, Chromatography, NMR Spectroscopy | researchgate.net, nih.gov, scispace.com |

| Spondias mombin | Stem Bark | Not Specified | Ethyl acetate extraction, Column Chromatography, GC-MS | medcraveonline.com, researchgate.net |

Contribution to the Bioactivity of Natural Products

The presence of this compound in natural products like propolis is not merely incidental; it actively contributes to their therapeutic properties. researchgate.netnih.gov Studies on the this compound isolated from Cameroonian propolis have demonstrated its significant anti-inflammatory and analgesic effects. researchgate.netnih.govscispace.com

In animal models, orally administered this compound showed potent bioactivity. researchgate.netnih.gov It was found to possess both acute and chronic anti-inflammatory properties. researchgate.net This was evidenced by its ability to inhibit carrageenan-induced paw edema and xylene-induced ear edema in rats. researchgate.netnih.gov The compound also demonstrated effectiveness in a chronic inflammation model, significantly reducing cotton pellet-induced granuloma formation. researchgate.netnih.gov

The analgesic properties of this compound were also confirmed. researchgate.netnih.gov In the hot plate test, a model for central pain, the compound significantly increased the pain latency time in rats, an effect comparable to the reference opioid drug, morphine. researchgate.net These findings suggest that this compound acts as a centrally acting analgesic. researchgate.net The proposed mechanism for its anti-inflammatory action is the competitive inhibition of cyclooxygenase (COX) and/or lipoxygenase enzymes, similar to nonsteroidal anti-inflammatory drugs (NSAIDs). researchgate.net This bioactivity helps to justify the traditional use of propolis in treating pain and inflammation. researchgate.netnih.govscispace.com

Table 2: Bioactivity of this compound Isolated from Propolis

| Research Model | Finding | Bioactive Property | Reference(s) |

|---|---|---|---|

| Carrageenan-induced paw edema (rat) | Maximum inhibition of 62.5% at 50.0 mg/kg | Acute Anti-inflammatory | researchgate.net, nih.gov |

| Xylene-induced ear edema (rat) | Maximum inhibition of 54.5% at 50.0 mg/kg | Acute Anti-inflammatory | researchgate.net, nih.gov |

| Cotton pellet-induced granuloma (rat) | Maximum inhibition of 47.4% at 50.0 mg/kg | Chronic Anti-inflammatory | researchgate.net, nih.gov |

Table 3: Chemical Compounds and PubChem CIDs

| Compound Name | PubChem CID |

|---|---|

| This compound | 15456 |

| Arachidic acid | 10467 |

| Ethyl oleate | 8163 |

| Ethyl palmitate | 8042 |

| Arachidonic acid | 444899 |

| Resveratrol | 445154 |

| Occludin | 81850 |

| Zonula occludens-1 (ZO-1) protein | 8996 |

| Morphine | 5288826 |

| Acetic acid | 176 |

| Linoleic acid | 5280450 |

| Hexadecanoic acid | 985 |

| Erucic acid | 5281123 |

| Nervonic acid | 5281124 |

| Behenic acid | 11340 |

Biosynthesis Pathways of Fatty Acid Ethyl Esters (FAEEs)

FAEEs are synthesized in the body when ethanol is present. The synthesis involves the joining of a fatty acid, such as arachidonic acid, to ethanol. This process can occur through several enzymatic pathways. researchgate.netresearchgate.net The primary substrates for this synthesis are fatty acyl-CoAs or free fatty acids and ethanol. nih.govresearchgate.net

The formation of FAEEs is catalyzed by several enzymes, many of which have broader roles in lipid metabolism. researchgate.net The key enzymes implicated in this process are wax ester synthase/acyl-CoA:diacylglycerol acyltransferases (WS/DGAT). asm.orgresearchgate.net These enzymes catalyze the esterification of a fatty acyl-CoA with a fatty alcohol. asm.orgasm.org While their primary function can be the synthesis of wax esters or triacylglycerols, they exhibit broad substrate specificity and can efficiently use ethanol as the alcohol substrate to produce FAEEs. asm.orgresearchgate.net

The enzyme, often referred to as fatty acyl-CoA:ethanol acyltransferase (AEAT), is part of this family. researchgate.net Other enzymes with the ability to synthesize FAEEs include pancreatic cholesterol esterase (sterol-ester acylhydrolase) and carboxylesterases. researchgate.netpnas.org Pancreatic cholesterol esterase, for example, can mediate the esterification of fatty acids with ethanol, identifying a specific non-oxidative pathway for ethanol metabolism. pnas.org While multiple enzymes can form FAEEs, their relative importance in vivo can vary depending on the tissue and metabolic conditions. researchgate.net

The yeast Saccharomyces cerevisiae is a common model organism for metabolic engineering due to its robustness and well-understood genetics. aimspress.com It has been engineered to produce FAEEs, which are a form of biodiesel, directly from simple sugars. researchgate.net Several strategies have been employed to increase production titers.

One key strategy involves eliminating competing metabolic pathways to channel more fatty acid precursors towards FAEE synthesis. repec.org Deleting genes responsible for β-oxidation (the pathway for fatty acid degradation) and the formation of storage lipids like triacylglycerols (TAGs) and steryl esters (SEs) has been shown to significantly increase the intracellular pool of free fatty acids available for FAEE production. repec.org A strain lacking pathways for both TAG and SE formation, as well as β-oxidation, showed a five-fold increase in free fatty acids, leading to higher FAEE output. repec.org

Another approach is the heterologous expression of efficient wax ester synthase enzymes, such as AtfA from Acinetobacter baylyi ADP1, which uses endogenous ethanol and fatty acyl-CoAs to produce FAEEs. researchgate.netresearchgate.net To further boost production, the supply of precursors like fatty acyl-CoA and the cofactor NADPH can be enhanced by overexpressing relevant genes. aimspress.com For instance, overexpressing acyl-CoA binding protein (ACB1) and a bacterial NADP-dependent glyceraldehyde-3-phosphate dehydrogenase (gapN) led to a 40% increase in FAEE production. aimspress.com Additionally, introducing an orthogonal fatty acid synthesis pathway from organisms like Brevibacterium ammoniagenes has been shown to increase FAEE titers by over six-fold by providing a dedicated supply of fatty acids for biodiesel production without compromising the host's native lipid metabolism. acs.org

Below is a table summarizing various metabolic engineering strategies in S. cerevisiae and their impact on FAEE production.

| Engineering Strategy | Target Gene(s)/Pathway(s) | Effect on Production | Reference |

| Eliminate Competing Pathways | Deletion of β-oxidation (POX1) and storage lipid synthesis (DGA1, LRO1, ARE1, ARE2) | 5-fold increase in free fatty acids; 17.2 mg/L FAEE production | repec.org |

| Heterologous Enzyme Expression | Expression of wax ester synthase from Acinetobacter baylyi (AtfA/ws) | Enabled FAEE production from endogenous precursors | researchgate.net |

| Increase Precursor Supply | Overexpression of Acyl-CoA Binding Protein (ACB1) and NADP-dependent G3P Dehydrogenase (gapN) | 40% increase in FAEE production | aimspress.com |

| Orthogonal Biosynthesis Pathway | Expression of Type-I Fatty Acid Synthase (FAS) from Brevibacterium ammoniagenes | 6.3-fold increase in FAEE titer | acs.org |